molecular formula C8H8Cl2 B1594466 1-(Dichloromethyl)-4-methylbenzene CAS No. 23063-36-7

1-(Dichloromethyl)-4-methylbenzene

Cat. No. B1594466
CAS RN: 23063-36-7
M. Wt: 175.05 g/mol
InChI Key: RGDYIHSZBVIIND-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-4-methylbenzene, also known as p-chlorotoluene, is an important organic compound with a molecular formula C8H9Cl. It is a colorless liquid with a pungent odor and is commonly used in the chemical industry as a solvent and intermediate in the synthesis of various chemicals.

Scientific Research Applications

Polymer Synthesis

1-(Dichloromethyl)-4-methylbenzene plays a significant role in polymer chemistry. For instance, it is involved in the polymerization mechanism of chloromethyl-4-(n-butylsulfinyl)methylbenzene, leading to the formation of high and low molecular weight polymer fractions through radical and anionic mechanisms (Hontis et al., 1999).

Chemical Synthesis

This compound is also utilized in chemical synthesis. For example, it is used in the formation of aryl(dimethyl)gallium compounds, indicating its role in organometallic chemistry (Jutzi et al., 2008). Moreover, it is employed in the alternative synthesis of certain methylbenzene derivatives, showcasing its versatility in synthetic organic chemistry (Yang et al., 2006).

Material Science

In the field of material science, this chemical is used in the preparation of stable intramolecularly dialkylamino-coordinated silenes, contributing to advancements in silicon-based materials (Mickoleit et al., 2004).

properties

IUPAC Name

1-(dichloromethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDYIHSZBVIIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334222
Record name 1-(Dichloromethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dichloromethyl)-4-methylbenzene

CAS RN

23063-36-7
Record name 1-(Dichloromethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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